molecular formula C16H21NO6S B5013943 Diethyl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate

Cat. No.: B5013943
M. Wt: 355.4 g/mol
InChI Key: YVGKSCKDZIMCLX-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is an organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate typically involves the condensation of a thiophene derivative with a tetrahydrofuran-2-ylcarbonyl compound under specific reaction conditions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require catalysts and specific temperature and pressure conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound with additional oxygen-containing groups, while reduction may yield a more saturated version of the compound .

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

diethyl 3-methyl-5-(oxolane-2-carbonylamino)thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S/c1-4-21-15(19)11-9(3)12(16(20)22-5-2)24-14(11)17-13(18)10-7-6-8-23-10/h10H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGKSCKDZIMCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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